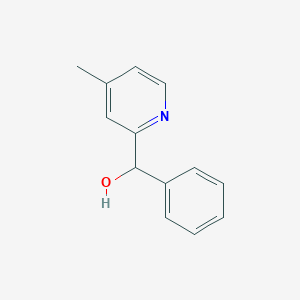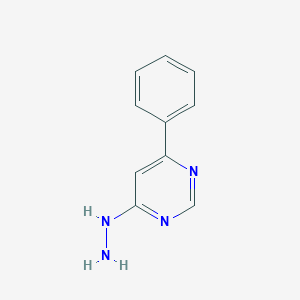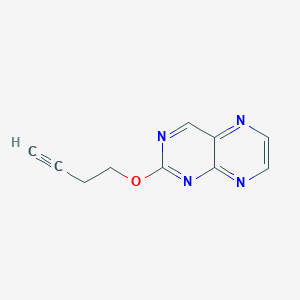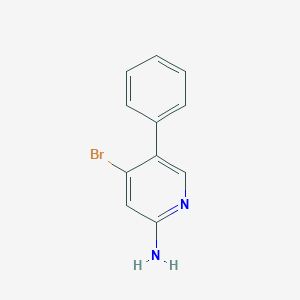
4-Bromo-5-phenyl-2-pyridinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-phenyl-2-pyridinylamine, also known as BPA, is a chemical compound with a molecular formula of C11H8BrN2. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. BPA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-phenyl-2-pyridinylamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the disruption of various cellular processes, ultimately leading to the death of the targeted cells.
Biochemical and Physiological Effects:
4-Bromo-5-phenyl-2-pyridinylamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. 4-Bromo-5-phenyl-2-pyridinylamine has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Bromo-5-phenyl-2-pyridinylamine has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Bromo-5-phenyl-2-pyridinylamine in lab experiments is its relatively low cost and availability. However, one limitation is its potential toxicity. 4-Bromo-5-phenyl-2-pyridinylamine can be harmful if ingested or inhaled, and caution should be exercised when handling it.
Direcciones Futuras
There are several future directions for the study of 4-Bromo-5-phenyl-2-pyridinylamine. One area of research is the development of new drugs and agrochemicals based on the structure of 4-Bromo-5-phenyl-2-pyridinylamine. Another area of research is the investigation of the potential use of 4-Bromo-5-phenyl-2-pyridinylamine in the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-5-phenyl-2-pyridinylamine and its potential side effects.
Conclusion:
In conclusion, 4-Bromo-5-phenyl-2-pyridinylamine is an important chemical compound that has potential applications in various fields, including pharmaceuticals and agrochemicals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-Bromo-5-phenyl-2-pyridinylamine and its uses in various fields.
Métodos De Síntesis
The synthesis of 4-Bromo-5-phenyl-2-pyridinylamine can be carried out by several methods. One of the most common methods is the reaction between 4-bromo-2-chloropyridine and aniline. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-Bromo-5-phenyl-2-pyridinylamine has been extensively studied for its potential use in the development of new drugs and agrochemicals. It has been found to have antimicrobial, antifungal, and antiviral properties. 4-Bromo-5-phenyl-2-pyridinylamine has also been investigated for its potential use in the treatment of cancer and other diseases.
Propiedades
Nombre del producto |
4-Bromo-5-phenyl-2-pyridinylamine |
|---|---|
Fórmula molecular |
C11H9BrN2 |
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
4-bromo-5-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9BrN2/c12-10-6-11(13)14-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
Clave InChI |
FMDFDFCXCHHPOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




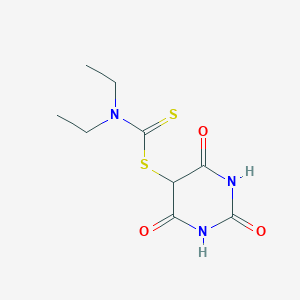
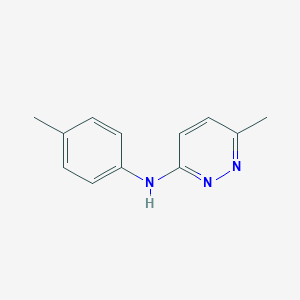
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
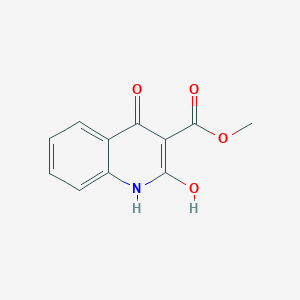
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)

![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
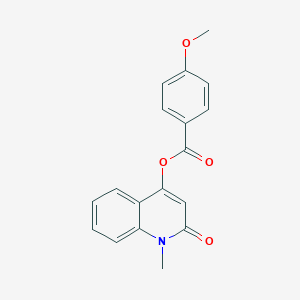

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
